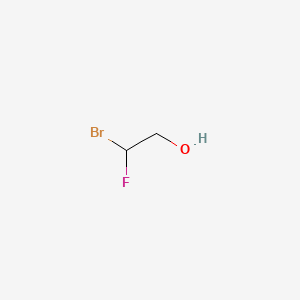

2-Fluoro-2-bromo-ethanol

CAS No.: 459424-41-0

Cat. No.: VC3247693

Molecular Formula: C2H4BrFO

Molecular Weight: 142.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459424-41-0 |

|---|---|

| Molecular Formula | C2H4BrFO |

| Molecular Weight | 142.95 g/mol |

| IUPAC Name | 2-bromo-2-fluoroethanol |

| Standard InChI | InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2 |

| Standard InChI Key | REPWURJRNXIURN-UHFFFAOYSA-N |

| SMILES | C(C(F)Br)O |

| Canonical SMILES | C(C(F)Br)O |

Introduction

2-Fluoro-2-bromo-ethanol is a halogenated alcohol with the molecular formula C₂H₄BrFO. It is characterized by the presence of both fluorine and bromine atoms attached to the same carbon atom, making it a member of the class of compounds known as halohydrins. This unique structure imparts specific reactivity patterns that are valuable in synthetic chemistry.

Mechanism of Action and Biochemical Pathways

This compound interacts with cellular enzymes and proteins, potentially altering their functions. It can act as a substrate for certain dehalogenase enzymes, which are crucial in the removal of halogens from organic compounds. The compound may disrupt enzymatic reactions and interfere with protein functions, leading to significant cellular effects.

Biological Effects

Exposure to 2-fluoro-2-bromo-ethanol can lead to various cellular responses, including:

Toxicity Profile

2-Fluoro-2-bromo-ethanol exhibits notable toxicity, causing irritation to the eyes and respiratory system upon exposure. Severe symptoms can include headaches and loss of consciousness following inhalation. Its vapors are corrosive, and skin contact can lead to dermatitis.

Organic Synthesis

2-Fluoro-2-bromo-ethanol serves as a crucial building block in organic synthesis. Its halogenated structure allows for versatile reactivity, enabling chemists to create complex molecules through various reactions such as nucleophilic substitutions and eliminations. This compound can be utilized to synthesize other halogenated alcohols or serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and metabolic pathways. Its ability to interact with various enzymes makes it a useful tool for investigating biochemical processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-propanol | C₃H₇BrO | Contains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol. |

| 1-Fluoroethanol | C₂H₅FO | Lacks bromine; primarily used in fluorination processes. |

| 2-Bromoethanol | C₂H₅BrO | Similar structure but lacks fluorine; widely used as a solvent. |

| Ethylene glycol bromohydrin | C₂H₅BrO₂ | Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol. |

The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume